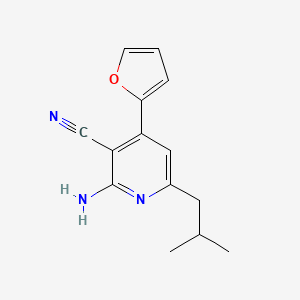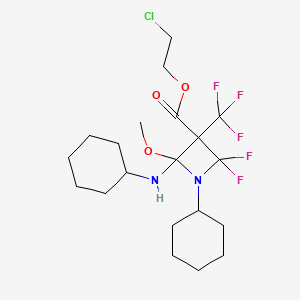
2-amino-4-(2-furyl)-6-isobutylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile has been reported in the literature. For instance, the reaction of 2-acetylfuran with malononitrile and aldehydes under specific conditions can yield substituted nicotinonitriles (Greiner-Bechert & Otto, 1992). This method provides a pathway for the synthesis of compounds with similar structural frameworks to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile, showcasing the versatility of the starting materials and the synthetic approach.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile has been elucidated using various spectroscopic techniques. Single crystal X-ray structural analysis is often employed to confirm the molecular geometry and conformation (Kumar et al., 2013). Such studies reveal the arrangement of the substituent groups around the core structure and provide insights into the spatial orientation of the molecule.
Chemical Reactions and Properties
Compounds with a similar structure to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile participate in various chemical reactions, demonstrating a range of chemical properties. The presence of the nicotinonitrile group, in particular, allows for reactions such as the Michael addition, where nucleophiles can add to the α,β-unsaturated carbonyl system, leading to the formation of new carbon-carbon bonds and functionalized derivatives (Altalbawy, 2013).
科学的研究の応用
Corrosion Inhibition
2-amino-4-(2-furyl)-6-isobutylnicotinonitrile derivatives have demonstrated significant potential as corrosion inhibitors. For instance, research by Ansari, Quraishi, and Singh (2015) found that pyridine derivatives, closely related to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile, exhibit high inhibition efficiency for steel corrosion in acidic environments. Their study utilized a range of techniques, including electrochemical impedance spectroscopy and scanning electron microscopy, to explore the adsorption and inhibitory effects of these compounds on N80 steel corrosion in 15% HCl. The findings suggest a potential application of such compounds in protecting metal surfaces from corrosive agents (Ansari, Quraishi, & Singh, 2015).
Antimicrobial Properties
The compound's derivatives have also been explored for their antimicrobial properties. Altalbawy (2013) synthesized and evaluated novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused Thieno[2,3-b]pyridine, and Pyrazolo[3,4-b]pyridine derivatives for their antimicrobial effectiveness. The results indicated promising antimicrobial activity, suggesting the potential use of 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile derivatives in developing new antimicrobial agents (Altalbawy, 2013).
Magnetocaloric Effects and Relaxation Properties
In the realm of material science, compounds related to 2-amino-4-(2-furyl)-6-isobutylnicotinonitrile have been identified for their unique magnetocaloric effects and relaxation properties. Canaj et al. (2017) discovered that employing 2-amino-isobutyric acid and 2-hydroxy-1-naphthaldehyde in NiII/LnIII chemistry resulted in tetradecanuclear [NiLn] clusters with notable temperature and frequency-dependent out-of-phase signals in the DyIII analogue and interesting magnetocaloric properties in the GdIII analogue. These findings highlight the potential of such compounds in developing advanced materials for cooling technologies or information storage (Canaj et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-4-(furan-2-yl)-6-(2-methylpropyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)6-10-7-11(13-4-3-5-18-13)12(8-15)14(16)17-10/h3-5,7,9H,6H2,1-2H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWFPAUHGLPWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(furan-2-yl)-6-(2-methylpropyl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)
![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)
![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)
![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)
![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5505324.png)
![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)